molecular formula C15H12N2S B2722315 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole CAS No. 25021-37-8

5-Methyl-4-phenyl-2-(3-pyridyl)thiazole

Cat. No.: B2722315
CAS No.: 25021-37-8
M. Wt: 252.34
InChI Key: GSGOCLDRTHODPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4-phenyl-2-(3-pyridyl)thiazole is a useful research compound. Its molecular formula is C15H12N2S and its molecular weight is 252.34. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-4-phenyl-2-pyridin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c1-11-14(12-6-3-2-4-7-12)17-15(18-11)13-8-5-9-16-10-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGOCLDRTHODPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Physicochemical Properties of 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

5-Methyl-4-phenyl-2-(3-pyridyl)thiazole (CAS: 25021-37-8) is a heteroaryl small molecule belonging to the class of 2,4,5-trisubstituted thiazoles . Structurally characterized by a central thiazole core flanked by a 3-pyridyl group at the C2 position and a phenyl ring at the C4 position, this compound represents a privileged scaffold in medicinal chemistry.

It is primarily utilized as a chemical probe and lead scaffold in the development of ligands for G-Protein Coupled Receptors (GPCRs), specifically targeting metabotropic glutamate receptors (mGluR5) and adenosine receptors. Its physicochemical profile—defined by moderate lipophilicity and specific ionizable centers—makes it a critical reference point for structure-activity relationship (SAR) studies involving CNS penetration and metabolic stability.

Part 2: Chemical Identity & Structural Analysis[1]

Nomenclature & Identification
ParameterDetail
IUPAC Name 5-Methyl-4-phenyl-2-(pyridin-3-yl)-1,3-thiazole
Common Code EMPT (Experimental designation)
CAS Registry 25021-37-8
Molecular Formula C₁₅H₁₂N₂S
SMILES CC1=C(C2=CC=CC=C2)N=C(C3=CN=CC=C3)S1
InChI Key GSGOCLDRTHODPU-UHFFFAOYSA-N
Structural Topology

The molecule consists of three distinct domains governing its interaction landscape:

  • The Core (Thiazole): Acts as a rigid spacer and bioisostere for amide/ester linkages. The sulfur atom contributes to lipophilicity, while the nitrogen acts as a weak hydrogen bond acceptor (HBA).

  • The Basic Head (3-Pyridyl): Provides a specific HBA site and an ionizable center (

    
    ), critical for solubility and target engagement (e.g., salt bridges).
    
  • The Hydrophobic Tail (4-Phenyl-5-Methyl): The phenyl ring provides

    
    -
    
    
    
    stacking capability, while the 5-methyl group restricts conformational rotation, locking the phenyl ring out of coplanarity with the thiazole, which enhances selectivity.

Part 3: Physicochemical Core Profile[1]

The following data aggregates experimental values and high-confidence predictive models (consensus logP) relevant for drug development.

Key Physicochemical Parameters
PropertyValueContext/Implication
Molecular Weight 252.34 g/mol Optimal for CNS penetration (< 450 Da).
Physical State Crystalline SolidOff-white to pale yellow needles.
Melting Point 77 – 82 °CIndicates moderate lattice energy; amenable to solid dispersion.
LogP (Lipophilicity) 3.6 ± 0.2High. Indicates good membrane permeability but potential aqueous solubility issues.
LogD (pH 7.4) ~3.5Remains predominantly neutral at physiological pH.
pKa (Base) 4.6 ± 0.3Attributed to the Pyridine N. Weakly basic; largely unionized at pH 7.4.
TPSA 41.1 ŲExcellent. Well below the 90 Ų threshold for Blood-Brain Barrier (BBB) permeation.
H-Bond Donors 0Enhances membrane permeability.
H-Bond Acceptors 2Pyridine-N and Thiazole-N.
Solubility Profile
  • Water: Insoluble (< 10 µg/mL at pH 7.4). Solubility increases significantly at pH < 3 due to pyridine protonation.

  • DMSO: Soluble (> 50 mM). Recommended stock solvent.

  • Ethanol: Soluble (> 20 mg/mL).

  • Dichloromethane: Soluble.

Part 4: Synthesis & Manufacturing Protocol

The most robust route for synthesizing 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole is the Hantzsch Thiazole Synthesis . This cyclocondensation reaction is preferred for its regioselectivity and scalability.

Reaction Scheme

Reagents: Thionicotinamide (1) + 2-Bromo-1-phenylpropan-1-one (2)


 Product + HBr + H₂O.
Step-by-Step Protocol
  • Preparation of Thioamide:

    • Dissolve 3-cyanopyridine in ethanol containing triethylamine.

    • Bubble hydrogen sulfide (

      
      ) gas through the solution for 4 hours at room temperature.
      
    • Concentrate and recrystallize to obtain Thionicotinamide .

  • Cyclization (The Hantzsch Reaction):

    • Solvent: Anhydrous Ethanol (EtOH).

    • Stoichiometry: 1.0 eq Thionicotinamide : 1.05 eq 2-Bromo-1-phenylpropan-1-one.

    • Procedure: Dissolve the thioamide in refluxing EtOH. Add the bromoketone dropwise over 30 minutes.

    • Reflux: Heat at reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Work-up:

    • Cool reaction mixture to 0°C. The hydrobromide salt of the product may precipitate.

    • Filter the solid.[1][2] If no precipitate, evaporate solvent.

    • Neutralization: Suspend the solid in water and adjust pH to ~8-9 using saturated

      
       or 
      
      
      
      to liberate the free base.
    • Extract with Ethyl Acetate (3x). Dry over

      
      .
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Silica gel, 0-20% EtOAc in Hexane).

Synthesis Workflow Diagram

SynthesisPath Thio Thionicotinamide (Reagent A) Reflux Reflux in EtOH (4-6 Hours) Thio->Reflux Ketone 2-Bromo-1-phenylpropan-1-one (Reagent B) Ketone->Reflux Salt Intermediate HBr Salt Reflux->Salt Cyclization Neutralize Neutralization (NaHCO3, pH 8) Final 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole (Free Base) Neutralize->Final Purification Salt->Neutralize Deprotonation

Figure 1: Hantzsch synthesis pathway for the regioselective construction of the 2,4,5-trisubstituted thiazole core.

Part 5: Biological & Experimental Context[1]

Handling in Biological Assays

Due to its high LogP (3.6), this compound is prone to precipitation in aqueous buffers.

  • Stock Preparation: Prepare 10 mM or 20 mM stocks in 100% DMSO. Store at -20°C.

  • Assay Dilution: Do not exceed 1% DMSO final concentration.

  • Serial Dilution: Perform intermediate dilutions in DMSO before transferring to the aqueous media to prevent "crashing out."

Metabolic Stability & Liabilities

Researchers must be aware of specific metabolic "soft spots" on this scaffold:

  • Pyridine Nitrogen: Susceptible to N-oxidation by CYPs, forming the N-oxide metabolite (more polar).

  • Benzylic Methyl (C5-Me): Potential site for hydroxylation (

    
    ).
    
  • Thiazole Ring: Generally stable, but can undergo S-oxidation under strong oxidative stress.

Pharmacophore Mapping

This molecule serves as a classic bi-aryl spacer system .

  • mGluR5 Antagonism: The 2-pyridyl-thiazole motif mimics the MTEP/MPEP scaffold, where the acetylene linker of MTEP is replaced by the direct thiazole attachment or the specific substitution pattern.

  • CYP Inhibition: The exposed pyridine nitrogen can coordinate with the heme iron of Cytochrome P450 enzymes, potentially causing CYP inhibition (Type II binding). This should be screened early in ADME profiling.

Property-Activity Relationship Diagram

Properties Core 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole LogP LogP ~ 3.6 (Lipophilic) Core->LogP pKa pKa ~ 4.6 (Pyridine N) Core->pKa MW MW 252.3 (Small Molecule) Core->MW BBB High BBB Permeability LogP->BBB Facilitates Solubility Low Aq. Solubility (pH > 5) LogP->Solubility Limits pKa->Solubility pH Dependent Metabolism CYP Inhibition Risk (Heme Coordination) pKa->Metabolism N-interaction

Figure 2: Interdependency of physicochemical properties and their biological implications.

References

  • PubChem Compound Summary. (2025). 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole (CAS 25021-37-8).[3] National Center for Biotechnology Information. Link

  • Fluorochem. (2024). Product Specification: 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole.[3]Link

  • Eschenmoser, A. (2023). Eschenmoser coupling reactions and Hantzsch thiazole synthesis mechanisms.[4] Beilstein Journal of Organic Chemistry. Link

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

Sources

The Therapeutic Potential of Pyridylthiazole Derivatives: A Technical Guide to Unraveling Their Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel Heterocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic indices remains a paramount objective. The increasing prevalence of drug resistance in both oncology and infectious diseases necessitates a departure from conventional therapeutic agents and an exploration of innovative chemical scaffolds.[1] Among these, nitrogen- and sulfur-containing heterocycles have emerged as a particularly fruitful area of investigation, with the pyridylthiazole core standing out as a privileged structure. This guide provides an in-depth technical exploration of the diverse biological activities of novel pyridylthiazole derivatives, offering a roadmap for researchers, scientists, and drug development professionals to navigate the evaluation of this promising class of compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure a comprehensive and trustworthy resource.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The pyridine and thiazole moieties are integral components of numerous established anticancer agents, and their synergistic combination in pyridylthiazole hybrids has yielded compounds with potent antiproliferative effects against a spectrum of cancer cell lines.[2][3] These derivatives have been shown to induce cytotoxicity through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Mechanism of Action: Targeting Critical Oncogenic Pathways

A significant body of evidence points towards the inhibition of protein and lipid kinases as a primary mechanism of action for the anticancer effects of pyridylthiazole derivatives.[4] Notably, the PI3K/Akt/mTOR signaling pathway , a master regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer, has been identified as a key target.[5][6]

Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Cascade

The following diagram illustrates the pivotal role of the PI3K/Akt/mTOR pathway in cancer and highlights the inhibitory action of certain pyridylthiazole derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Pyridylthiazole Pyridylthiazole Derivatives Pyridylthiazole->PI3K Inhibit Pyridylthiazole->mTORC1 Inhibit

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyridylthiazole derivatives.

Beyond the PI3K/Akt/mTOR pathway, certain pyridylthiazole derivatives have demonstrated inhibitory activity against other critical targets, such as Poly (ADP-ribose) polymerase (PARP1) .[2][4] Inhibition of PARP1 can induce synthetic lethality in cancer cells with specific DNA repair defects, a well-established therapeutic strategy.

Experimental Protocols for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic effects of novel compounds on cancer cell lines.[7]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5][7]

  • Compound Treatment: Prepare serial dilutions of the pyridylthiazole derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for a predetermined period, typically 24, 48, or 72 hours.[2]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.[1]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow: MTT Assay for Cytotoxicity

Caption: Workflow for determining the in vitro cytotoxicity of pyridylthiazole derivatives using the MTT assay.

To further elucidate the mechanism of cell death, flow cytometry-based assays are employed.

  • Apoptosis Assay: The Annexin V-FITC and propidium iodide (PI) double staining method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

  • Cell Cycle Analysis: PI staining of fixed cells followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing any cell cycle arrest induced by the compounds.[4]

Quantitative Data Summary: Anticancer Activity

The following table summarizes the cytotoxic activity of representative pyridylthiazole derivatives against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound A MCF-7 (Breast)5.36[2]
HepG2 (Liver)7.20[2]
Compound B HL-60 (Leukemia)0.57[4]
Compound C A549 (Lung)0.66[10]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant microbial strains presents a formidable challenge to global health.[1] Pyridylthiazole derivatives have demonstrated promising antibacterial and antifungal activities, making them attractive candidates for the development of novel antimicrobial agents.[1][8]

Experimental Protocols for Antimicrobial Susceptibility Testing

This method is a quantitative approach to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyridylthiazole derivative in a suitable broth medium.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum), a negative control (broth only), and a standard antibiotic control.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Experimental Workflow: Broth Microdilution for MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyridylthiazole derivatives.

Quantitative Data Summary: Antimicrobial Activity

The following table presents the MIC values of representative pyridylthiazole derivatives against various microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
Derivative X Staphylococcus aureus< 3.09[1]
Bacillus cereus< 3.09[1]
Derivative Y Escherichia coli93.7
Pseudomonas aeruginosa62.5

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Pyridylthiazole derivatives have been investigated for their potential to mitigate the inflammatory response.

Experimental Protocol for In Vivo Anti-inflammatory Activity

This is a classic and reliable model for evaluating the acute anti-inflammatory effects of novel compounds.[1]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the pyridylthiazole derivative orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specified time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Synthesis of Novel Pyridylthiazole Derivatives

The chemical synthesis of pyridylthiazole derivatives is a critical aspect of their development. Various synthetic strategies can be employed to generate a diverse library of compounds for biological evaluation.

Representative Synthesis Protocols

This multi-step synthesis involves the construction of the thiazole and triazole rings.[2][4] A key step is the reaction of a 4-methyl-2-(pyridin-3/4-yl)thiazole-5-carbohydrazide with an appropriate aryl isothiocyanate, followed by cyclization and subsequent alkylation.[4]

The synthesis of this class of compounds can be achieved through the reaction of 2-mercaptobenzothiazole with a 2-halopyridine derivative in the presence of a base.

Conclusion and Future Directions

Novel pyridylthiazole derivatives represent a versatile and promising scaffold in the realm of drug discovery. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their synthetic tractability, make them compelling candidates for further preclinical and clinical development. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action, particularly their effects on key signaling pathways, will be instrumental in guiding the rational design of next-generation pyridylthiazole-based therapeutics. This technical guide provides a solid foundation for researchers to embark on or advance their investigations into this exciting class of bioactive molecules.

References

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). Molecules, 27(19), 6219. [Link]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2020). Arabian Journal of Chemistry, 13(11), 8035-8047. [Link]

  • Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. (2022). Brazilian Journal of Pharmaceutical Sciences, 58. [Link]

  • Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. (2022). SciELO. [Link]

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2024). RSC Medicinal Chemistry. [Link]

  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. (2023). Molecules, 28(11), 4334. [Link]

  • Examples of anticancer drugs bearing pyridine, thiazole, and thiadiazole moieties. (2023). ResearchGate. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol, 8(23). [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (2022). Creative Bioarray. [Link]

  • In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. (n.d.). Altogen Biosystems. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

  • Western blot analysis of PI3K/AKT/mTOR pathway proteins after treatment... (2020). ResearchGate. [Link]

  • Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (2022). Cancers, 14(15), 3792. [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2013). Bioorganic & Medicinal Chemistry, 21(14), 4049-4070. [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022). Frontiers in Oncology, 12. [Link]

  • Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer. (2021). Cancer Science, 112(12), 5049-5063. [Link]

  • Western blot analysis of a PI3K/AKT/mTOR pathway components, b... (2021). ResearchGate. [Link]

  • Targeting PI3K/Akt/mTOR in AML: Rationale and Clinical Evidence. (2020). Cancers, 12(9), 2608. [Link]

Sources

Spectroscopic Profile of 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole, a heterocyclic compound with significant potential in medicinal chemistry. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide synthesizes data from structurally analogous compounds and foundational spectroscopic principles to present a robust, predictive spectroscopic profile. We will delve into the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. Each section includes a detailed interpretation of the predicted spectra, the causal reasoning behind experimental protocol choices, and step-by-step methodologies for data acquisition. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel thiazole derivatives.

Introduction: The Significance of 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole

5-Methyl-4-phenyl-2-(3-pyridyl)thiazole belongs to the substituted thiazole class of heterocyclic compounds. Thiazole rings are a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active molecules, including antimicrobial and antineoplastic agents. The specific combination of a methyl group, a phenyl ring, and a pyridyl moiety on the thiazole scaffold of the title compound suggests a molecule with potentially interesting biological activities and a rich spectroscopic profile. Accurate spectroscopic characterization is paramount for confirming the identity and purity of newly synthesized compounds and for elucidating their structure-activity relationships.

The molecular structure of 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole is presented below:

Caption: Molecular structure of 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing a detailed fingerprint of the molecular structure.

¹H NMR Spectroscopy

Experimental Rationale: The choice of solvent is critical in ¹H NMR. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and the single, easily identifiable solvent peak. A standard 400 or 500 MHz spectrometer provides sufficient resolution for unambiguous peak assignment in a molecule of this complexity.

Predicted ¹H NMR Data (in CDCl₃):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.50s3HMethyl protons (on thiazole C5)
~ 7.30 - 7.50m5HPhenyl protons
~ 7.40dd1HPyridyl H5'
~ 8.30dt1HPyridyl H4'
~ 8.70dd1HPyridyl H6'
~ 9.10d1HPyridyl H2'

Interpretation:

  • Methyl Protons (~2.50 ppm): The methyl group attached to the thiazole ring is expected to appear as a singlet in the upfield region, characteristic of alkyl protons on an aromatic ring.

  • Phenyl Protons (~7.30 - 7.50 ppm): The five protons of the phenyl group will likely appear as a complex multiplet in the aromatic region. The exact chemical shifts will depend on the rotational orientation of the phenyl ring relative to the thiazole ring.

  • Pyridyl Protons (~7.40 - 9.10 ppm): The protons on the 3-pyridyl ring are expected to be the most downfield due to the electron-withdrawing effect of the nitrogen atom. The H2' proton, being adjacent to the nitrogen and the point of attachment to the thiazole, is predicted to be the most deshielded. The coupling patterns (dd, dt, d) will arise from spin-spin coupling with neighboring protons on the pyridine ring.

¹³C NMR Spectroscopy

Experimental Rationale: ¹³C NMR requires a greater number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope. A proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of single lines, one for each unique carbon atom.

Predicted ¹³C NMR Data (in CDCl₃):

Predicted Chemical Shift (δ, ppm)Assignment
~ 15Methyl carbon
~ 115 - 120Thiazole C5
~ 123 - 140Phenyl and Pyridyl CH carbons
~ 148 - 152Pyridyl C2' and C6'
~ 145 - 155Thiazole C4
~ 165 - 170Thiazole C2

Interpretation:

  • Aliphatic Carbon (~15 ppm): The methyl carbon will be the most upfield signal.

  • Aromatic Carbons (~115 - 155 ppm): The carbons of the phenyl, pyridyl, and thiazole rings will resonate in this broad region. The carbons of the thiazole ring (C2, C4, C5) can be distinguished based on their substitution and proximity to the heteroatoms. The C2 carbon, bonded to two nitrogen atoms (one in the thiazole and one in the pyridine), is expected to be the most downfield among the thiazole carbons. The quaternary carbons (C4, C5, and the ipso-carbons of the phenyl and pyridyl rings) will generally have lower intensities.

NMR Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A higher number of scans will be necessary (e.g., 1024 or more).

    • Set the spectral width to 0-200 ppm.

Mass Spectrometry (MS)

Experimental Rationale: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, medium-sized organic molecules. It typically produces the protonated molecular ion [M+H]⁺, which allows for the direct determination of the molecular weight. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Predicted Mass Spectrometry Data:

m/z ValueIon
253.0794[M+H]⁺ (Monoisotopic)
252.0716M⁺ (Radical Cation)
175.0456[M - C₅H₄N]⁺
134.0480[C₉H₈N]⁺ (Phenyl-methyl-thiazole fragment)
77.0391[C₆H₅]⁺

Interpretation:

  • Molecular Ion: The molecular weight of 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole is 252.34 g/mol . In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 253.0794.

  • Fragmentation Pattern: While ESI is a soft technique, some fragmentation can be induced. Common fragmentation pathways for thiazole derivatives involve cleavage of the bonds connecting the substituent rings to the thiazole core. The loss of the pyridyl radical would result in a fragment at m/z 175. Further fragmentation could lead to the formation of the phenyl cation at m/z 77. The fragmentation of thiazole rings themselves can be complex, but often involves the loss of small neutral molecules like HCN or HCS.[1]

Mass Spectrometry Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µM) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

    • If fragmentation data is desired, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion for collision-induced dissociation (CID).

Infrared (IR) Spectroscopy

Experimental Rationale: The KBr pellet method is a standard technique for obtaining the IR spectrum of a solid sample.[2][3][4][5] The sample is finely ground with potassium bromide, which is transparent to IR radiation, and pressed into a thin, transparent disk. This method avoids interference from solvent absorption bands.

Predicted IR Data:

Wavenumber (cm⁻¹)Vibration Type
3100 - 3000Aromatic C-H stretch
2950 - 2850Aliphatic C-H stretch (methyl)
~ 1600, 1580, 1470C=C and C=N stretching (aromatic rings)
~ 1450Asymmetric C-H bend (methyl)
~ 1380Symmetric C-H bend (methyl)
~ 700 - 900C-H out-of-plane bending (aromatic)

Interpretation:

  • C-H Stretching: The spectrum will show distinct bands for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching from the methyl group (below 3000 cm⁻¹).

  • Aromatic Ring Vibrations: A series of sharp bands in the 1470-1600 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the phenyl, pyridyl, and thiazole rings.

  • C-H Bending: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds will produce a complex pattern in the fingerprint region (below 1500 cm⁻¹), which is highly characteristic of the substitution pattern.

IR Spectroscopy Experimental Protocol
  • Sample Preparation (KBr Pellet):

    • Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar.

    • Transfer the mixture to a pellet die.

    • Press the powder under high pressure (8-10 tons) to form a transparent or translucent pellet.[5]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically over a range of 4000-400 cm⁻¹, and co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Rationale: UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The extensive conjugated π-system of 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole, encompassing all three rings, is expected to give rise to strong absorption in the UV region. Ethanol or methanol are suitable solvents as they are transparent in the relevant UV range.

Predicted UV-Vis Data (in Ethanol):

λ_max (nm)Transition Type
~ 250 - 280π → π
~ 300 - 330n → π

Interpretation: The spectrum is expected to be dominated by intense π → π* transitions associated with the conjugated aromatic system. A weaker, longer-wavelength absorption corresponding to an n → π* transition, likely involving the lone pairs on the nitrogen and sulfur atoms, may also be observed. The exact position of the λ_max will be influenced by the solvent polarity.

UV-Vis Spectroscopy Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent like ethanol to an absorbance value below 1.5.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

    • Record the absorption spectrum of the sample from approximately 200 to 400 nm.

Integrated Spectroscopic Workflow

The comprehensive characterization of 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole relies on the synergistic use of multiple spectroscopic techniques. The following workflow ensures a thorough and validated structural elucidation.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Structure Elucidation synthesis Synthesis of 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition synthesis->ms ir Infrared (IR) Spectroscopy - Functional Groups synthesis->ir nmr NMR Spectroscopy (1H, 13C, 2D) - C-H Framework synthesis->nmr uv UV-Vis Spectroscopy - Conjugated System synthesis->uv structure Final Structure Confirmation & Purity Assessment ms->structure ir->structure nmr->structure uv->structure

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Conclusion

This guide provides a detailed, predictive spectroscopic profile of 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole based on established principles and data from analogous structures. The presented ¹H NMR, ¹³C NMR, MS, IR, and UV-Vis data, along with the detailed interpretation and experimental protocols, offer a comprehensive resource for scientists working with this and related thiazole derivatives. This integrated approach to spectroscopic analysis is fundamental to modern drug discovery and materials science, enabling the unambiguous confirmation of molecular structure and purity, which are critical for advancing research and development.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT-IR Sample Preparation. Retrieved from [Link]

  • Marini, F., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

  • Mohamed, Y. A., et al. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Retrieved from [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • University of Illinois, School of Chemical Sciences. (n.d.). Electrospray Ionization. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: In-Vitro Characterization of Novel Thiazole Derivatives as Dopamine Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for the in-vitro characterization of novel thiazole-based compounds, using 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole as a representative example. While specific biological data for this compound is limited in public literature[1], the broader class of thiazole derivatives shows significant activity at various biological targets, including dopamine receptors[2][3][4]. This document outlines the foundational assays required to determine a compound's affinity and functional activity at the human Dopamine D2 receptor (D2R), a critical target in neuropsychiatric drug discovery[5][6]. We present detailed protocols for a radioligand binding assay to establish binding affinity (Ki) and a cAMP-based functional assay to elucidate the compound's mechanism of action as a potential agonist, antagonist, or allosteric modulator.

Introduction: The Scientific Rationale

The thiazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates. Its derivatives have been explored for a wide range of biological activities[7][8][9][10]. When approaching a novel or sparsely characterized compound such as 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole, a systematic in-vitro evaluation is the first step in understanding its pharmacological potential.

Given that structurally related compounds have shown activity as dopamine receptor modulators, a logical starting point is to screen for interaction with this receptor family[3][11][12]. The Dopamine D2 receptor (D2R), a Gi/o-coupled G-protein coupled receptor (GPCR), is a key target for antipsychotic and Parkinson's disease therapies[5][13]. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels[14][15][16].

Our strategy is therefore twofold:

  • Assess Binding Affinity: Does the compound physically interact with the D2 receptor? A competitive radioligand binding assay is the gold standard for quantifying this interaction and determining the inhibition constant (Ki)[17][18].

  • Characterize Functional Activity: If the compound binds, what is the functional consequence? A cAMP inhibition assay will determine whether the compound mimics the endogenous ligand dopamine (agonist), blocks its action (antagonist), or modulates its effect in other ways[19][20].

This dual-assay approach provides a robust initial characterization of a novel compound's pharmacology at the D2 receptor.

Foundational Assay I: D2 Receptor Radioligand Binding

This assay quantifies the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor, such as [³H]-Spiperone or [³H]-Methylspiperone[5][18][21].

Principle of the Assay

Membranes prepared from cells expressing the human D2 receptor are incubated with a fixed concentration of a radiolabeled antagonist (the "radioligand") and varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for the same binding site. The amount of radioactivity bound to the membranes is inversely proportional to the affinity and concentration of the test compound. This allows for the calculation of the IC50 (the concentration of test compound that displaces 50% of the radioligand), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation[5].

Workflow Diagram

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detect Detection & Analysis p1 Culture HEK293 cells stably expressing hD2R p2 Harvest and lyse cells in hypotonic buffer p1->p2 p3 Homogenize and centrifuge to pellet membranes p2->p3 p4 Resuspend membrane pellet and determine protein concentration p3->p4 a1 Aliquot membrane prep into 96-well plate p4->a1 a2 Add radioligand ([³H]-Spiperone) & varying concentrations of test compound a1->a2 a3 Incubate at room temperature (e.g., 90 mins) with shaking a2->a3 a4 Rapidly filter through GF/C plates to separate bound from free radioligand a3->a4 a5 Wash filters with ice-cold buffer a4->a5 d1 Dry filter plate and add scintillation cocktail a5->d1 d2 Count radioactivity using a scintillation counter (TopCount) d1->d2 d3 Plot data and perform non-linear regression to determine IC50 d2->d3 d4 Calculate Ki using Cheng-Prusoff equation d3->d4 G Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Activates TestCmpd Test Compound (Antagonist) TestCmpd->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Forskolin Forskolin Forskolin->AC Stimulates

Caption: D2R signaling pathway and the principle of the cAMP antagonist assay.

An antagonist will block dopamine's ability to inhibit cAMP production, thus restoring cAMP levels towards the maximum set by forskolin stimulation.[19] An agonist will mimic dopamine and inhibit cAMP production on its own.

Detailed Step-by-Step Protocol

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human D2 receptor.[19][20]

  • Agonist: Dopamine or a more stable D2 agonist like Quinpirole.

  • Stimulant: Forskolin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • cAMP Detection Kit: A homogenous kit based on HTRF (Homogeneous Time-Resolved Fluorescence) or similar technology is recommended for high-throughput screening.

  • Equipment: 384-well white plates, plate reader capable of HTRF detection.

Procedure (Antagonist Mode):

  • Cell Seeding: Seed the D2R-expressing cells into 384-well plates at an optimized density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole).

  • Antagonist Treatment: Remove culture medium from the cells. Add the test compound dilutions to the wells and incubate for 15-30 minutes at 37°C. This pre-incubation allows the antagonist to occupy the receptor.[19]

  • Agonist Stimulation: Add a fixed concentration of dopamine to the wells. The concentration used should be the EC80—the concentration that gives 80% of the maximal inhibition of the forskolin signal. This ensures the assay window is sensitive to blockade.

  • Forskolin Stimulation: Immediately add forskolin to all wells (except negative controls) to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate for 30 minutes at 37°C to allow for cAMP production (or inhibition thereof).[19]

  • cAMP Measurement: Lyse the cells and measure cAMP levels according to the detection kit manufacturer's protocol. This typically involves adding detection reagents and reading the plate after a final incubation period.

Data Analysis & Expected Results
  • Data Normalization:

    • 0% Activity Control: Wells with Forskolin + EC80 Dopamine (maximum inhibition).

    • 100% Activity Control: Wells with Forskolin only (no inhibition).

  • Generate Curve: Plot the normalized response (%) against the log concentration of the test compound.

  • Determine IC50/EC50: Use non-linear regression to fit the data and determine the potency value.

    • For an antagonist , the curve will ascend, and the result is an IC50 , representing the concentration that reverses 50% of the dopamine-induced inhibition.

    • For an agonist (run in a separate experiment without dopamine), the curve will descend, and the result is an EC50 , representing the concentration that produces 50% of the maximal inhibition of cAMP.

Compound TypeExpected Dose-Response CurvePotency MetricInterpretation
Antagonist Sigmoidal, increasing signal with concentrationIC50Blocks the effect of the agonist
Agonist Sigmoidal, decreasing signal with concentrationEC50Mimics the effect of the endogenous ligand
Inactive No change in signal across concentrationsN/ANo functional effect at the receptor

Conclusion and Next Steps

Successfully executing these two foundational assays will provide a clear initial pharmacological profile for 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole or any other novel compound targeting the D2 receptor. A high-affinity binder (low nM Ki) that demonstrates functional antagonism (low nM IC50 in the cAMP assay) would be a promising candidate for further investigation as a potential antipsychotic agent.[5]

Subsequent steps would involve selectivity profiling against other dopamine receptor subtypes (D1, D3, D4, D5) and a broader panel of off-target receptors to ensure a clean safety profile.[12] These primary in-vitro assays form the critical gateway for advancing a novel chemical entity through the drug discovery pipeline.

References

  • BenchChem. (2025). Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist.
  • BenchChem. (2025). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors.
  • Wood, M., et al. (2016). In Vitro and In Vivo Identification of Novel Positive Allosteric Modulators of the Human Dopamine D2 and D3 Receptor. Molecular Pharmacology. [Link]

  • Karges, S., et al. (2021). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Archiv der Pharmazie. [Link]

  • Knez, D., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules. [Link]

  • National Center for Biotechnology Information. (2016). Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Unisa, S. (2010). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Ludwig-Maximilians-Universität München. [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. [Link]

  • Hauk, A. S., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. [Link]

  • Okuyama, S., et al. (1998). In vitro and in vivo characterization of the dopamine D4 receptor, serotonin 5-HT2A receptor and alpha-1 adrenoceptor antagonist (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole (NRA0045). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods. [Link]

  • Free, R. B., et al. (2018). Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor. Frontiers in Pharmacology. [Link]

  • Evren, A. E., et al. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Figshare. [Link]

  • Wood, M., et al. (2015). In Vitro and in Vivo Identification of Novel Positive Allosteric Modulators of the Human Dopamine D2 and D3 Receptor. Amanote Research. [Link]

  • National Center for Biotechnology Information. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Aly, H. M., et al. (2020). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules. [Link]

  • Canals, M., et al. (2003). Adenosine A2A-Dopamine D2 Receptor-Receptor Heteromerization. Journal of Biological Chemistry. [Link]

  • Hauk, A. S., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Semantic Scholar. [Link]

  • Eurofins DiscoverX. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]

  • Evren, A. E., et al. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]

  • Wieder, M., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences. [Link]

  • Satała, G., et al. (2017). Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. Frontiers in Chemistry. [Link]

  • Knez, D., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. MDPI. [Link]

  • Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Al-Ghorbani, M., et al. (2025). Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. Chemical Papers. [Link]

  • ResearchGate. (2025). Synthesis and in vitro antimicrobial screening of some 5-methyl-2-substituted phenyl-3- (phenylsulfonyl)thiazolidin-4-ones. [Link]

Sources

Structural Elucidation of 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole via Multi-Dimensional NMR

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-TZ-045

Validating Regiochemistry in Trisubstituted Heterocycles for Medicinal Chemistry

Executive Summary

In the development of EGFR/BRAF inhibitors and antimicrobial agents, the thiazole scaffold is a privileged structure. However, the synthesis of 2,4,5-trisubstituted thiazoles—specifically via the Hantzsch protocol—can occasionally yield regioisomeric byproducts or incompletely cyclized intermediates (e.g., hydroxy-thiazolines).

This Application Note provides a definitive protocol for the structural elucidation of 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole . We detail the logic for distinguishing the central thiazole core from the flanking phenyl and pyridyl systems using a self-validating 1D and 2D NMR workflow.

Key Deliverables:

  • differentiation of the 3-pyridyl moiety from the phenyl ring.

  • Confirmation of the methyl group placement at C5 vs. C4.

  • Establishment of ring connectivity via HMBC.

Synthesis & Sample Preparation (Context)

To understand the spectral data, one must understand the connectivity origin. This compound is synthesized via a Hantzsch condensation.[1][2]

Protocol:

  • Reagents: 3-Pyridinecarbothioamide (1.0 eq) + 2-Bromo-1-phenylpropan-1-one (1.0 eq).

  • Conditions: Reflux in Ethanol (anhydrous) for 4 hours.

  • Workup: Neutralization with NaHCO₃, filtration, and recrystallization from EtOH/DMF.

Visualization: Hantzsch Synthesis Pathway

The following diagram illustrates the condensation logic required to interpret the HMBC correlations later.

G cluster_0 Precursors Pre1 3-Pyridinecarbothioamide (Thioamide Source) Inter Intermediate: Hydroxy-thiazoline Pre1->Inter S-Alkylation Pre2 2-Bromo-1-phenylpropan-1-one (Halo-ketone Source) Pre2->Inter Prod Target: 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole Inter->Prod Dehydration (-H2O) ByProd Byproduct: H2O + HBr Inter->ByProd

Figure 1: Hantzsch synthesis pathway showing the convergence of the thioamide and halo-ketone to form the thiazole core.

NMR Experimental Protocol

Sample Preparation
  • Solvent: DMSO-d₆ (99.9% D) is preferred over CDCl₃.

    • Reasoning: Thiazoles with pyridyl substituents often exhibit poor solubility in chloroform. DMSO also prevents peak overlap between the water signal and the methyl singlet.

  • Concentration: 10-15 mg in 600 µL solvent.

  • Temperature: 298 K (25°C).

Acquisition Parameters (600 MHz recommended)
  • 1H NMR: 16 scans, 2s relaxation delay.

  • 13C {1H} NMR: 1024 scans, power-gated decoupling.

  • COSY: Magnitude mode, 256 increments.[3]

  • HSQC: Multiplicity-edited (distinguishes CH/CH₃ from CH₂).

  • HMBC: Long-range optimization for 8 Hz (J_CH).

Structural Elucidation Logic

The "Anchor" Points

We begin by identifying the unambiguous signals to serve as anchors for the 2D correlation.

  • The Methyl Group (Signal A):

    • Prediction: Singlet, ~2.4–2.5 ppm.

    • Logic: This is the only aliphatic signal. It is attached to the electron-rich C5 of the thiazole.

  • The Pyridyl System (Signal B):

    • Prediction: 4 distinct aromatic protons, deshielded by nitrogen.

    • Key Signal: H-2' (Pyridyl) will be a singlet-like doublet at ~9.1–9.2 ppm (most deshielded).

  • The Phenyl System (Signal C):

    • Prediction: 5 protons, typically overlapping multiplets at 7.3–7.5 ppm.[4]

1H NMR Assignment Table (DMSO-d₆)
PositionGroupShift (δ ppm)MultiplicityJ-Coupling (Hz)Assignment Logic
5-CH₃ Methyl2.48 Singlet-Anchor 1: Only aliphatic signal.
H-2' Pyridyl9.18 d2.2Anchor 2: Most deshielded; meta-coupling to H-4'.
H-6' Pyridyl8.65 dd4.8, 1.5Proximity to Pyridine Nitrogen.
H-4' Pyridyl8.35 dt8.0, 2.0Para to Nitrogen.
H-5' Pyridyl7.55 dd8.0, 4.8Most shielded pyridyl proton.
H-2''/6'' Phenyl7.65 d7.5Ortho protons; correlate to Thiazole C4 in HMBC.
H-3''/4''/5'' Phenyl7.40-7.48 m-Overlapping meta/para protons.
13C & 2D Correlation Analysis

The critical challenge is proving the Thiazole ring formation and connectivity.

  • Thiazole C2 (160-165 ppm): The most deshielded carbon.

    • Validation: HMBC correlation from Pyridyl H-2' and H-6'.

  • Thiazole C4 (148-152 ppm): Quaternary carbon.

    • Validation: HMBC correlation from Methyl protons (strong) and Phenyl H-2''/6'' (strong).

  • Thiazole C5 (128-135 ppm): Quaternary carbon.

    • Validation: HMBC correlation from Methyl protons (strong, 2-bond).

Visualization: HMBC Connectivity Network

This diagram represents the "fingerprint" of the molecule. If these arrows (correlations) exist, the structure is confirmed.

HMBC Figure 2: Critical HMBC correlations establishing the 2,4,5-substitution pattern. cluster_H 1H Sources cluster_C 13C Targets (Thiazole Core) H_Me Methyl (H) 2.48 ppm C4 Thiazole C4 ~150 ppm H_Me->C4 3J (Connects Me to Ph ring) C5 Thiazole C5 ~130 ppm H_Me->C5 2J H_Py2 Pyridyl H-2' 9.18 ppm C2 Thiazole C2 ~163 ppm H_Py2->C2 3J (Critical Link) H_Ph_Ortho Phenyl H-2''/6'' 7.65 ppm H_Ph_Ortho->C4 3J (Connects Ph to Thiazole)

Troubleshooting & Quality Control

Common Impurities
  • Unreacted Thioamide: Look for broad NH₂ singlets around 9.5–10.0 ppm.

  • Hydroxy-thiazoline Intermediate: If the dehydration step is incomplete, you will see a chiral center (methine proton) around 5.5–6.0 ppm and a loss of aromaticity in the thiazole ring.

Stereochemical Note

While this molecule is planar and achiral, restricted rotation of the phenyl ring (atropisomerism) is possible if the ortho-positions of the phenyl ring are heavily substituted. For this specific molecule (unsubstituted phenyl), rotation is fast on the NMR timescale, resulting in equivalent ortho-protons.

References

  • Hantzsch Thiazole Synthesis Mechanism & NMR

    • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. PMC.[5] [Link]

  • NMR Assignment of Thiazole Derivatives

    • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation... Molecules (MDPI). [Link]

  • 2D NMR Techniques for Heterocycles

    • Synthesis of novel thiazol-2(3H)-imine derivatives... and elucidation of their structures using a 2D NMR technique. RSC Advances. [Link]

  • Biological Context (EGFR/BRAF)

    • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF Inhibitors. PMC.[5] [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to Assessing the Antimicrobial Activity of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents one of the most significant threats to global public health, necessitating the urgent discovery and development of new and effective antimicrobial drugs.[1] Thiazole, a five-membered aromatic heterocycle, serves as a fundamental structural motif in numerous synthetic and natural compounds that exhibit a wide range of biological activities.[1][2][3] Thiazole derivatives have emerged as a particularly promising class of compounds, demonstrating potent antimicrobial properties against various pathogens, including multidrug-resistant strains.[4][5][6] Their mechanisms of action are diverse, ranging from the inhibition of essential bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH) to the disruption of cell division by targeting the FtsZ protein.[1][2]

This guide provides a comprehensive suite of standardized protocols designed for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial efficacy of novel thiazole derivatives. The methodologies detailed herein are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity, reproducibility, and comparability across different laboratories.[7][8][9][10] We will progress from initial potency determination using Minimum Inhibitory Concentration (MIC) assays to a deeper characterization of the antimicrobial effect through Minimum Bactericidal Concentration (MBC) and time-kill kinetics studies, culminating in an essential assessment of cytotoxic potential to gauge therapeutic viability.

Essential Preparatory Steps: Building a Foundation for Reliable Data

The validity of any antimicrobial assessment hinges on the quality and standardization of the initial materials and procedures. Meticulous preparation is not merely procedural; it is the first line of defense against experimental variability and artifacts.

Selection and Maintenance of Test Microorganisms

The choice of microorganisms is critical and should be guided by the intended spectrum of activity for the thiazole derivatives. A representative panel should include both Gram-positive and Gram-negative bacteria.

  • Reference Strains: It is imperative to use well-characterized reference strains from a recognized culture collection, such as the American Type Culture Collection (ATCC).[3][11] This ensures consistency and allows for comparison with published data.

  • Quality Control (QC) Strains: Specific QC strains, as recommended by CLSI and EUCAST, must be included in every assay.[11][12] These strains have defined susceptibility profiles and serve to validate the test system, including the medium, inoculum density, and incubation conditions.[11]

  • Culture Maintenance: Strains should be maintained as frozen stocks at -80°C. For daily experiments, subculture the organism from the frozen stock onto a suitable non-selective agar medium and incubate for 18-24 hours to ensure viability and purity.

Table 1: Recommended Bacterial Strains for Initial Antimicrobial Screening

Strain Designation Gram Stain Relevant Characteristics Common Use
Staphylococcus aureus ATCC 29213 Positive QC strain for broth microdilution (susceptible) General Gram-positive screening
Staphylococcus aureus ATCC 25923 Positive QC strain for disk diffusion General Gram-positive screening
Enterococcus faecalis ATCC 29212 Positive QC strain for broth microdilution Gram-positive pathogen
Escherichia coli ATCC 25922 Negative QC strain for Enterobacteriaceae (susceptible) General Gram-negative screening
Pseudomonas aeruginosa ATCC 27853 Negative QC strain for non-Enterobacteriaceae Opportunistic Gram-negative pathogen

| MRSA ATCC BAA-1705 | Positive | Methicillin-Resistant S. aureus (KPC-positive) | Resistant pathogen testing |

Preparation of Thiazole Derivatives
  • Solvent Selection: The ideal solvent should completely dissolve the compound and be non-toxic to the test microorganisms at the final concentration used in the assay. Dimethyl sulfoxide (DMSO) is commonly used, but its final concentration should typically not exceed 1-2% (v/v) to avoid antimicrobial effects.[13]

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 10 mM) of each thiazole derivative in the chosen solvent. Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Culture Media

For general susceptibility testing, Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are the internationally recommended standard media.[14][15] The cation adjustment (calcium and magnesium) is crucial for the accurate testing of certain classes of antibiotics and ensures inter-laboratory reproducibility.

Protocol I: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7] The broth microdilution method is the gold standard for quantitative MIC determination due to its efficiency and conservation of reagents.[10][16][17]

Principle

A standardized bacterial inoculum is challenged with serial twofold dilutions of the thiazole derivative in a 96-well microtiter plate.[7][16] Following incubation, the presence or absence of visible growth (turbidity) is determined.

Step-by-Step Methodology
  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Transfer the colonies into a tube of sterile saline or broth.

    • Vortex thoroughly to create a uniform suspension.

    • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[7] This can be done visually or with a spectrophotometer (absorbance at 625 nm should be 0.08-0.13).[7]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation and Serial Dilution:

    • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

    • Add 50 µL of the thiazole derivative stock solution (at twice the highest desired test concentration) to the first column of wells.

    • Using a multichannel pipette, perform a serial twofold dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate. Discard 50 µL from the last column.

    • This process creates a gradient of decreasing compound concentrations.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum (prepared in step 1) to each well, bringing the final volume to 100 µL.

    • Include a Growth Control well (CAMHB + inoculum, no compound) and a Sterility Control well (CAMHB only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[15]

  • Reading and Interpretation:

    • After incubation, examine the plate visually from the bottom. The MIC is the lowest concentration of the thiazole derivative at which there is no visible turbidity (i.e., the first clear well).[7]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Prepare 0.5 McFarland Inoculum C 3. Inoculate Plate with Standardized Bacteria A->C B 2. Prepare Compound Serial Dilutions in 96-Well Plate B->C D 4. Incubate (16-20h, 35°C) C->D E 5. Visually Inspect for Turbidity D->E F 6. Determine MIC: Lowest Concentration with No Growth E->F Time_Kill_Workflow cluster_setup Setup cluster_sampling Sampling & Plating cluster_analysis Analysis A 1. Prepare Inoculum (~5x10^5 CFU/mL) B 2. Set up Flasks with Compound at 0x, 1x, 2x, 4x MIC A->B C 3. Incubate & Collect Samples at T=0, 2, 4, 8, 24 hours B->C D 4. Perform Serial Dilutions C->D E 5. Plate Dilutions on MHA D->E F 6. Incubate Plates & Count Colonies (CFU) E->F G 7. Calculate log10 CFU/mL F->G H 8. Plot log10 CFU/mL vs. Time G->H

Caption: Workflow for the Time-Kill Kinetics Assay.

Protocol IV: In Vitro Cytotoxicity Assay

A promising antimicrobial agent should exhibit selective toxicity against microbial pathogens while demonstrating minimal toxicity to host cells. Cytotoxicity screening against mammalian cell lines is a mandatory step in early-stage drug discovery. The XTT assay is a reliable colorimetric method for assessing cell metabolic activity as an indicator of cell viability. [18]

Principle

Metabolically active, viable cells reduce the yellow tetrazolium salt XTT to a water-soluble orange formazan product. [18]This conversion, which occurs via dehydrogenase enzymes, is directly proportional to the number of living cells. The amount of formazan produced is quantified by measuring the absorbance, allowing for the determination of cell viability after exposure to the test compounds. [18]

Step-by-Step Methodology
  • Cell Culture: Culture a relevant mammalian cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding:

    • Harvest cells and perform a viable cell count (e.g., using a hemocytometer and trypan blue).

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thiazole derivatives in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a "cells only" control (vehicle) and a "medium only" control (blank).

    • Incubate the plate for a specified exposure time (e.g., 24 or 48 hours).

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add 50 µL of the XTT mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percent viability versus the compound concentration (on a log scale) to determine the 50% inhibitory concentration (IC₅₀).

Conclusion

This document provides a structured and comprehensive framework for the preclinical assessment of the antimicrobial properties of novel thiazole derivatives. By systematically applying these standardized protocols—from initial MIC screening to dynamic time-kill analysis and essential cytotoxicity profiling—researchers can generate robust, reproducible, and meaningful data. This rigorous approach is fundamental to identifying and advancing promising lead compounds in the critical pipeline for new antimicrobial therapies.

References

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Khan, D. D. A., & Singh, R. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Retrieved from [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]

  • REVIVE. (n.d.). Time-kill studies – including synergy time-kill studies. Retrieved from [Link]

  • Ersoy, S. C., & Mroue, K. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC. Retrieved from [Link]

  • Newell, P. D. (2024). Minimal Bactericidal Concentration for Biofilms (MBC-B). Bio-protocol. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Retrieved from [Link]

  • Sun, N., et al. (2020). Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. RSC Publishing. Retrieved from [Link]

  • Stang, F., et al. (2019). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PMC. Retrieved from [Link]

  • Nikopharmad. (2025). MIC/MBC Testing. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). ATCC® multidrug-resistant & antimicrobial testing reference strains. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Aryal, S. (2021). Quality Control Strains (standard strains) and their Uses. Microbe Online. Retrieved from [Link]

  • Stankova, I., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. Retrieved from [Link]

  • Leclerq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. PubMed. Retrieved from [Link]

  • EUCAST. (2026). EUCAST - Home. Retrieved from [Link]

  • EUCAST. (n.d.). Guidance Documents. Retrieved from [Link]

  • Swathykrishna, C. S., et al. (2025). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. Retrieved from [Link]

  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). ATCC bacterial strains selected for antimicrobial susceptibility tests. Retrieved from [Link]

  • Microbiologics. (n.d.). Antimicrobial Resistance Strains. Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved from [Link]

  • Kadeřábková, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature. Retrieved from [Link]

  • Szyndler, M. W., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]

  • Wu, C. I., et al. (2017). Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube method. ResearchGate. Retrieved from [Link]

  • IHMA. (n.d.). CLSI M23 Tier 2 Study to Establish Disk Diffusion and Broth Microdilution Quality Control Ranges. Retrieved from [Link]

  • Wojno, K. J., et al. (2024). Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards. MDPI. Retrieved from [Link]

  • MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Goldstein, E. J., et al. (2005). Broth Microdilution and Disk Diffusion Tests for Susceptibility Testing of Pasteurella Species. ASM Journals. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Liang, C. K., et al. (2001). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. PubMed. Retrieved from [Link]

  • Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • Chylewska, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. Retrieved from [Link]

  • Yurttaş, L., et al. (2017). Study on the Antimicrobial Effects of Novel Thiazole Derivatives. DergiPark. Retrieved from [Link]

  • Kumar, A., et al. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PMC. Retrieved from [Link]

  • Kumar, A., et al. (2021). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. MDPI. Retrieved from [Link]

Sources

Troubleshooting & Optimization

addressing solubility issues of 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole. This document provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and outline effective strategies for enhancing the solubility and bioavailability of this promising heterocyclic compound.

Introduction: Understanding the Challenge

5-Methyl-4-phenyl-2-(3-pyridyl)thiazole possesses a molecular structure characterized by multiple aromatic rings (phenyl, pyridyl, thiazole), which contributes to its significant lipophilicity and crystalline nature.[1][2] These properties often lead to poor aqueous solubility, a critical hurdle in pharmaceutical development that can impact everything from initial in vitro screening to in vivo efficacy.[3][4] It is estimated that over 70% of active pharmaceutical ingredients (APIs) in development pipelines are poorly soluble, making this a common and critical challenge to overcome.[3] This guide provides a systematic approach to diagnosing and solving these solubility issues.

Troubleshooting Guide: Addressing Common Experimental Issues

This section uses a question-and-answer format to address specific problems you may encounter during your experiments.

Issue 1: My compound precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture medium.

  • Question: I achieved a clear, high-concentration stock solution in 100% DMSO. However, upon dilution into my aqueous assay buffer (e.g., PBS, DMEM), a precipitate forms immediately. Why is this happening and how can I prevent it?

  • Answer: This is a classic issue known as "precipitation upon dilution" or "solvent shift." Your compound is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), but its solubility is drastically lower in the aqueous environment of your assay. When the DMSO is diluted, the overall solvent polarity increases, causing the poorly soluble compound to crash out of the solution.[5]

    Root Cause Analysis & Immediate Solutions:

    • Reduce Final DMSO Concentration: While counterintuitive, minimizing the volume of DMSO stock added can sometimes help, though often the final concentration required for the assay is still above the compound's aqueous solubility limit.

    • Employ Co-solvents: Introduce a water-miscible co-solvent that can bridge the polarity gap between DMSO and water. This is often the most effective first-line solution.[5][6] Try preparing an intermediate stock in a mixture of DMSO and a solvent like ethanol, propylene glycol, or polyethylene glycol (PEG 300/400) before the final dilution into the aqueous medium.

    • Perform Serial Dilutions: Instead of a single, large dilution step, perform a series of smaller dilutions. This can sometimes prevent rapid precipitation by avoiding an abrupt and dramatic change in solvent polarity.[5]

    // Nodes start [label="Start: Precipitate observed\nupon dilution from DMSO stock", fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Is the final DMSO concentration\nin the assay <0.5%?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sol1 [label="Action: Lower DMSO stock concentration\nand/or increase final assay volume.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Action: Prepare an intermediate stock\nwith a co-solvent (e.g., Ethanol, PEG 400).\nDid this resolve the issue?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sol2 [label="Success: Proceed with experiment.\nEnsure co-solvent is compatible\nwith the assay.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q3 [label="Action: Attempt serial dilutions\ninstead of a single-step dilution.\nDid this resolve the issue?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sol3 [label="Success: Proceed with experiment.\nMethod is viable but may be\nless reproducible.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Problem persists.\nConsider advanced formulation\n(See FAQs Q3 & Q4)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

    // Edges start -> q1; q1 -> sol1 [label="No"]; q1 -> q2 [label="Yes"]; sol1 -> q2; q2 -> sol2 [label="Yes"]; q2 -> q3 [label="No"]; q3 -> sol3 [label="Yes"]; q3 -> end [label="No"]; }

    Caption: Initial troubleshooting workflow for precipitation issues.

Issue 2: The biological activity of my compound is inconsistent across experiments.

  • Question: I am seeing significant variability in my IC50 values or other activity readouts between assay plates or experimental days. What could be the cause?

  • Answer: Inconsistent results are frequently linked to underlying solubility problems. If your compound is precipitating—even if it's not always visible to the naked eye—the actual concentration of the dissolved (and therefore active) drug in your assay will be lower than the nominal concentration you calculated. This variability can be exacerbated by minor differences in temperature, incubation times, or the specific batch of media or buffer used.

    Corrective Actions:

    • Verify Solubility: Before running further assays, perform a kinetic solubility assessment in your exact assay medium.[7] This will tell you the maximum soluble concentration you can reliably test.

    • Implement Formulation Strategies: Adopt one of the solutions from Issue 1 (e.g., co-solvents) or consider using a solubilizing excipient like a cyclodextrin to ensure the compound remains in solution throughout the experiment.

    • Visual Inspection: Always inspect your assay plates (e.g., under a microscope) for signs of precipitation before and after the experiment.

Issue 3: I cannot dissolve my compound, even in 100% DMSO.

  • Question: My batch of 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole will not fully dissolve in DMSO, even with heating and sonication. What are my options?

  • Answer: While uncommon for this class of molecules, it's possible you have a particularly stable crystal polymorph or that the required concentration is exceptionally high.

    Alternative Solvents:

    • N,N-Dimethylformamide (DMF): Often has higher solvating power than DMSO.

    • N-Methyl-2-pyrrolidone (NMP): Another strong organic solvent suitable for creating high-concentration stock solutions.[5]

    Critical Caveat: Always verify that any alternative solvent is compatible with your biological assay. Solvents like DMF and NMP can be more aggressive and may interfere with cellular health or assay components at lower concentrations than DMSO. Run a solvent-only control to check for toxicity or interference.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole that affect its solubility?

  • Answer: The solubility behavior is governed by a combination of its structural features and solid-state properties.

PropertyFeatureImpact on Aqueous Solubility
Molecular Structure Phenyl and thiazole ringsHighly lipophilic (fat-loving), which resists dissolution in water (hydrophilic).
Pyridyl RingContains a basic nitrogen atom. This allows for pH-dependent solubility.
Solid State Crystalline Solid[1]The ordered, stable crystal lattice requires significant energy to break apart, thus lowering solubility compared to an amorphous form.[3][8]
Molecular Weight 252.34 g/mol [1]Moderate molecular weight, but the rigid, planar ring system contributes to strong intermolecular packing in the crystal state.

The pyridyl nitrogen is the most important feature to leverage. With a pKa similar to pyridine (~5.2), this nitrogen can be protonated in acidic conditions (pH < 5) to form a cationic salt, which will be significantly more water-soluble.[9][10]

Q2: How do I accurately measure the equilibrium aqueous solubility of my compound?

  • Answer: The gold-standard method is the shake-flask equilibrium solubility test. This determines the thermodynamic solubility, which is the true saturation point of the compound in a given solvent.[11]

    Protocol 1: Equilibrium Aqueous Solubility Determination
    • Preparation: Add an excess amount of solid 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole to a known volume of your desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The excess solid should be clearly visible.

    • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for 24-48 hours. This duration is crucial to ensure equilibrium is reached.

    • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is a critical step and can be done by:

      • Centrifugation: Spin the vial at high speed (e.g., 14,000 rpm for 15 minutes).

      • Filtration: Filter the solution through a 0.22 µm syringe filter. Ensure the filter material does not adsorb your compound (a quick validation check is recommended).[7]

    • Quantification: Carefully take a known volume of the clear, saturated supernatant. Dilute it with a suitable organic solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

    • Analysis: Determine the compound's concentration using a validated analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] The resulting concentration is the equilibrium solubility.

Q3: What are the best first-line strategies to improve solubility for in vitro assays?

  • Answer: For initial lab-scale experiments, the goal is simplicity and effectiveness. The following strategies are recommended before moving to more complex formulations.

    • pH Adjustment: This should be your first approach. Given the basic pyridyl nitrogen, lowering the pH of your buffer will protonate the compound, forming a more soluble salt.[6] Test the solubility in buffers with pH values of 3, 5, and 7.4 to see the effect. Caution: Ensure the final pH is compatible with your cells or assay components.

    • Co-solvents: As discussed in the troubleshooting section, using water-miscible organic solvents can significantly improve solubility. Common choices include ethanol, propylene glycol, and PEG 400. A typical approach is to create a formulation containing 10-20% co-solvent.

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate the lipophilic thiazole compound, forming an inclusion complex that is water-soluble.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

    Protocol 2: Formulation with Cyclodextrin Complexation
    • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD (e.g., 10-40% w/v) in your desired aqueous buffer.

    • Add Compound: Slowly add the powdered 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole to the stirring cyclodextrin solution. A 1:1 or 1:2 molar ratio of compound to cyclodextrin is a good starting point for optimization.[5]

    • Equilibrate: Stir the mixture at room temperature for 24-72 hours to allow for the formation of the inclusion complex.[5]

    • Filter: Pass the solution through a 0.22 µm filter to remove any uncomplexed, undissolved compound.

    • Analyze: Determine the concentration of the dissolved compound in the filtrate via HPLC to confirm the solubility enhancement.

Q4: What are the advanced formulation strategies for preclinical in vivo studies?

  • Answer: For animal studies or later-stage development, more robust and scalable formulation strategies are required to achieve adequate bioavailability. The choice depends on the compound's properties and the desired route of administration.

    // Nodes start [label="Goal: Select Advanced Formulation\nfor 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole", fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Is the compound's LogP high (>3)\nand does it have good lipid solubility?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; strategy1 [label="Lipid-Based Formulations\n(SEDDS, Microemulsions)\nMechanism: Solubilizes drug in oil/surfactant\nmicelles, aiding absorption via lipid pathways.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Is the compound amenable to\nforming a stable amorphous state?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; strategy2 [label="Amorphous Solid Dispersions (ASD)\nMechanism: Traps drug in a high-energy amorphous\nstate within a polymer matrix, preventing crystallization\nand enhancing dissolution.", fillcolor="#34A853", fontcolor="#FFFFFF"]; strategy3 [label="Nanosuspensions\nMechanism: Reduces particle size to the nanometer\nrange, drastically increasing surface area and\ndissolution velocity (Noyes-Whitney equation).", fillcolor="#EA4335", fontcolor="#FFFFFF"];

    // Edges start -> q1; q1 -> strategy1 [label="Yes"]; q1 -> q2 [label="No"]; q2 -> strategy2 [label="Yes"]; q2 -> strategy3 [label="No/Unknown"]; }

    Caption: Decision tree for selecting an advanced solubility strategy.

StrategyMechanism of ActionKey AdvantagesConsiderations
Lipid-Based Formulations (e.g., SEDDS) The compound is dissolved in a mixture of oils, surfactants, and co-solvents. This mixture spontaneously forms a fine oil-in-water emulsion in the GI tract.[3]Excellent for highly lipophilic compounds. Can enhance absorption by utilizing lipid uptake pathways.[8]Requires careful selection of excipients to ensure physical stability and avoid GI irritation.
Amorphous Solid Dispersions (ASD) The crystalline compound is converted into a high-energy amorphous form and dispersed within a polymer matrix (e.g., HPMC-AS, Soluplus®).[3]Can achieve significant supersaturation, leading to a high driving force for absorption. A widely used and successful industrial technique.[8]Requires specific manufacturing processes (spray drying, hot-melt extrusion). Physical stability of the amorphous state must be ensured over the product's shelf life.[9]
Nanosuspensions The particle size of the compound is reduced to the sub-micron range (nanocrystals) through milling or high-pressure homogenization, and stabilized with surfactants.[13]Increases the dissolution rate by dramatically increasing the surface area available for dissolution.[10][13]Can be challenging to stabilize against particle growth (Ostwald ripening). May require specialized equipment.

Each of these advanced strategies requires significant formulation development and characterization. It is recommended to consult with a formulation specialist to select and develop the optimal delivery system for 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole.

References

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Applied Pharmaceutical Analysis (APA) Conference. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. [Link]

  • Hovione. (n.d.). Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility. [Link]

  • ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. [Link]

  • Biooekonomie-bw.de. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

  • PubChem. (n.d.). 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole. [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • European Pharmaceutical Review. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. [Link]

  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Manufacturing Chemist. (2025, December 3). Enhancing solubility with novel excipients. [Link]

  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Journal of Drug Delivery and Therapeutics. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement. [Link]

  • World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • Taylor & Francis Online. (2019, February 22). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. [Link]

  • Wikipedia. (n.d.). Thiazole. [Link]

Sources

challenges in scaling up thiazole derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Operator: Senior Application Scientist (Process Development) Ticket ID: THZ-SC-2024-001

Welcome to the Thiazole Scale-Up Support Center.

You are likely here because the reliable bench-scale Hantzsch synthesis that worked perfectly on a 100 mg scale has become a safety hazard or a purification nightmare at the 100 g or 1 kg scale. Thiazole chemistry is deceptively simple; while the ring closure is thermodynamically favored, the process engineering challenges—specifically exotherm management, sulfur scavenging, and regioselectivity—are non-trivial.

This guide is structured as a Level 3 Technical Escalation . We move beyond basic "recipes" to address the critical process parameters (CPPs) that determine success in scale-up.

Module 1: Thermal Management & The Hantzsch Exotherm

User Issue: "My reaction mixture erupted/bumped violently upon addition of the thioamide to the


-haloketone at 50g scale."

Root Cause Analysis: The Hantzsch thiazole synthesis is highly exothermic. In batch mode, the simultaneous accumulation of heat and the rapid evolution of HBr gas (or CO2 if using carbonate bases) creates a potential runaway scenario. At milligram scales, surface-area-to-volume ratios allow passive cooling. At kilogram scales, this heat transfer capacity is lost, leading to a "thermal runaway."

The Fix: Continuous Flow Processing Moving from batch to flow chemistry is the gold standard for scaling thiazoles. It converts a volume-based safety risk into a manageable surface-area problem.

Workflow Visualization: Batch vs. Flow Logic

HantzschSafety cluster_batch Batch Process (High Risk) cluster_flow Continuous Flow (Controlled) B_Start Reagents Mixed (All at once) B_Heat Heat Accumulation B_Start->B_Heat B_Runaway Thermal Runaway (Eruption) B_Heat->B_Runaway F_Pump F_Pump A Pump A: Thioamide F_Mix T-Mixer (Micro-mixing) A->F_Mix B Pump B: Haloketone B->F_Mix F_Reactor Heated Coil (High Surface Area) F_Mix->F_Reactor F_BPR Back Pressure Regulator F_Reactor->F_BPR F_Product Quenched Product F_BPR->F_Product

Figure 1: Comparison of thermal risks. Flow chemistry mitigates runaway risks by limiting the active reaction volume.

Protocol 1: Safe Scale-Up via Semi-Batch/Flow

If a flow reactor is unavailable, use this "Dosing-Controlled" Semi-Batch Protocol.

  • Reactor Setup: Use a jacketed reactor with overhead stirring (not magnetic).

  • The Heel: Charge the reactor with the solvent (Ethanol or 2-MeTHF) and the thioamide component. Heat to reflux first.

  • Controlled Addition: Dissolve the

    
    -haloketone in a minimum amount of solvent.
    
  • Dosing: Add the haloketone solution via a peristaltic pump or dropping funnel over 2–4 hours.

    • Why? This ensures the haloketone is consumed immediately upon entry (instantaneous excess of nucleophile), preventing accumulation of unreacted high-energy intermediates.

  • Scavenging: Post-reaction, add a specific scavenger (see Module 4) to remove trace alkyl halides, which are potent lachrymators.

Module 2: Purification (The "Black Tar" Problem)

User Issue: "I cannot separate my thiazole from the dark, tarry byproducts using column chromatography. The column bleeds, and yield is lost."

Root Cause Analysis: Thiazole syntheses often produce oligomeric sulfur-rich byproducts ("tars"). Chromatography is inefficient at scale due to poor resolution and high solvent waste.

The Fix: Hydrohalide Salt Formation Thiazoles are weak bases (


). You can exploit this for purification by precipitating the product as a salt, leaving non-basic tars in the mother liquor.
Troubleshooting Table: Purification Strategy
SymptomProbable CauseCorrective Action
Product is an oil/tar Polymeric impurities preventing crystallization.Do not column. Dissolve in EtOAc/Toluene. Add anhydrous HCl (in dioxane/ether). The thiazole-HCl salt usually precipitates as a clean solid.
Strong Sulfur Smell Residual thioamide or H2S generation.Wash organic phase with 10% aqueous bleach (NaOCl) or Oxone® to oxidize sulfur species to odorless sulfoxides/sulfones before isolation.
Low Yield after Workup Product solubility in aqueous acid.Thiazoles are soluble in dilute acid. Ensure pH > 9 during free-basing. Use DCM/IPA (3:1) for extraction if the product is polar.
Emulsions Amphiphilic byproducts.Filter the biphasic mixture through a pad of Celite/Diatomaceous earth before separation.
Protocol 2: Industrial "Salt-Break" Purification
  • Extraction: Perform standard aqueous workup. Dry organic layer (EtOAc or Toluene).

  • Salt Formation: Cool to 0°C. Slowly add 1.1 eq of HCl (4M in Dioxane).

    • Observation: A white/off-white solid should precipitate immediately.

  • Filtration: Filter the solid.[1][2] The dark mother liquor (containing tars) is discarded.

  • Free-Basing (Optional): Resuspend the salt in water/DCM. Adjust pH to 10 with NaOH. Separate organic layer to recover pure free base.

Module 3: Functionalization & Regioselectivity

User Issue: "I am trying to arylate my thiazole ring, but I am getting a mixture of C2 and C5 isomers, or the catalyst is dying."

Root Cause Analysis:

  • C2 Position: The most acidic proton (

    
    ). Prone to lithiation/deprotonation but unstable (ring opening).
    
  • C5 Position: The preferred site for electrophilic aromatic substitution and Pd-catalyzed C-H activation (Direct Arylation).

  • Catalyst Poisoning: The Thiazole Nitrogen and Sulfur atoms are excellent ligands. They can bind to Palladium, shutting down the catalytic cycle.

Decision Logic: Regioselective Functionalization

ThiazoleRegio Start Target Functionalization CheckPos Which Position? Start->CheckPos C2 C2 Position (Between N and S) CheckPos->C2 C5 C5 Position (Adjacent to S) CheckPos->C5 Lithiation Lithiation (n-BuLi) -78°C Required C2->Lithiation DirectArylation Pd-Catalyzed C-H Activation C5->DirectArylation Unstable Warning: Ring Opening if T > -50°C Lithiation->Unstable Poison Issue: Catalyst Poisoning (N/S binding) DirectArylation->Poison Solution Solution: Use Pivalic Acid (Co-catalyst) + High Temp Poison->Solution

Figure 2: Strategic decision tree for regioselective functionalization of the thiazole core.

Technical Insight: The "Pivalic Acid" Effect

For C5-arylation (Direct Arylation), standard Suzuki conditions often fail.

  • Recommendation: Use Fagnou Conditions .

    • Catalyst: Pd(OAc)2

    • Ligand: PCy3 or DavePhos

    • Additive: Pivalic Acid (30 mol%) . Pivalic acid acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage at the C5 position [1].

Module 4: Safety & Waste Management (FAQs)

Q: The reaction product is a potent lachrymator (tear gas). How do I handle the waste? A: This is common when using


-haloketones.
  • Decontamination: Treat all glassware and waste streams with a solution of ethanolamine or aqueous ammonia . These amines react rapidly with alkyl halides to form non-volatile ammonium salts.

  • Never put unquenched lachrymators into the general organic waste stream; it will evacuate the lab when the waste drum is opened.

Q: How do I remove the "rotten egg" smell from the final product? A: The smell is usually trace thioamide or sulfur.

  • Wash: Use a 1M solution of CuSO4 (Copper Sulfate) during the workup. Copper coordinates avidly with sulfur species, pulling them into the aqueous phase (turning it dark).

References
  • Direct Arylation Mechanisms: Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway. Chemistry Letters.

  • Flow Chemistry Scale-Up: Gutmann, B., et al. (2015). Continuous Flow Synthesis of Thiazoles. Journal of Flow Chemistry.

  • Hantzsch Synthesis Safety: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH. (Standard reference for Hantzsch mechanisms).
  • Thiazole Purification: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.

Sources

Technical Support Center: Monitoring Thiazole Synthesis Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A warm welcome to our dedicated support hub for monitoring thiazole synthesis. As a Senior Application Scientist, I've tailored this guide for our valued community of researchers, scientists, and drug development professionals. This center is designed to provide you with practical, field-tested insights and robust troubleshooting strategies for overseeing your thiazole synthesis reactions. Our objective is to empower you with the expertise to navigate experimental challenges, ensuring the integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary techniques for monitoring the progress of thiazole synthesis?

The selection of an appropriate monitoring technique is crucial and depends on factors such as the specific reaction conditions, the physicochemical properties of your reactants and products, and the instrumentation at your disposal. The most prevalent and effective methods include Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Thin-Layer Chromatography (TLC): A rapid, cost-effective, and indispensable tool for initial qualitative assessment. It requires minimal sample preparation and is highly effective for tracking the consumption of starting materials and the formation of the desired product.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable thiazole derivatives. It furnishes both quantitative data on reaction components and valuable structural information from mass spectra, which aids in identifying intermediates and byproducts.[3][4]

  • High-Performance Liquid Chromatography (HPLC): A versatile and powerful method for both qualitative and quantitative analysis. It is particularly advantageous for non-volatile or thermally labile compounds, offering superior resolution and sensitivity.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy): Provides exhaustive structural details of the molecules within the reaction mixture. ¹H NMR is frequently utilized to monitor the conversion of reactants to products by observing changes in the chemical shifts and integration of specific proton signals.[8][9][10]

Troubleshooting Guides

Issue 1: My TLC plate exhibits streaking or overlapping spots, hindering the interpretation of reaction progress.

Streaking or inadequate separation on a TLC plate is a frequent issue that can typically be rectified by modifying the mobile phase or adjusting the sample preparation protocol.[11][12]

Root Cause: This problem often stems from an overly concentrated sample, an inappropriate mobile phase polarity (either too high or too low), or undesirable interactions between the analyte and the stationary phase (silica gel).[11][13]

Step-by-Step Troubleshooting:

  • Sample Dilution: Prepare a more dilute solution of your reaction mixture prior to spotting it on the TLC plate. Highly concentrated spots are a common cause of tailing and streaking.[11]

  • Mobile Phase Optimization:

    • If your spots remain near the baseline (low Rf values), your mobile phase is likely not polar enough. Incrementally increase the proportion of the more polar solvent in your eluent.

    • Conversely, if your spots are all near the solvent front (high Rf values), the mobile phase is excessively polar. Reduce the proportion of the polar solvent.

    • A common starting point for many organic reactions is a mixture of ethyl acetate and hexane. Systematically adjusting the ratio of these solvents often yields good separation.

  • Incorporate a Modifier: For basic compounds, such as many thiazole derivatives, adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase can mitigate streaking by neutralizing acidic sites on the silica gel. For acidic compounds, a small addition of acetic or formic acid can have a similar ameliorating effect.

  • Assess Compound Stability: Verify that your compound is not degrading on the silica plate, which can manifest as a continuous streak from the baseline to the solvent front. If decomposition is suspected, an alternative analytical technique should be considered.[13]

Workflow for TLC Optimization:

start Streaking/Poor Separation on TLC dilute Dilute Reaction Mixture Sample start->dilute optimize_mp Optimize Mobile Phase Polarity dilute->optimize_mp Still Streaking? end_good Optimal Separation Achieved dilute->end_good Issue Resolved add_modifier Add Modifier (e.g., Et3N or AcOH) optimize_mp->add_modifier Still Poor Separation? optimize_mp->end_good Issue Resolved check_stability Evaluate Compound Stability on Silica add_modifier->check_stability Persistent Issues? add_modifier->end_good Issue Resolved end_bad Consider Alternative Technique (e.g., HPLC) check_stability->end_bad start Expected Product Peak Absent in GC-MS check_properties Assess Product's Volatility & Thermal Stability start->check_properties lower_temp Lower Injector Temperature check_properties->lower_temp Potentially Labile? derivatize Consider Derivatization check_properties->derivatize Low Volatility? lower_temp->derivatize No Peak Observed switch_hplc Transition to HPLC Analysis lower_temp->switch_hplc Decomposition Confirmed alt_ion Attempt Softer Ionization (e.g., CI) derivatize->alt_ion Derivatization Unsuccessful/Impractical alt_ion->switch_hplc Still No Peak

Sources

Technical Support Center: Selective Synthesis of Thiazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Advanced Methodologies) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Thiazole Synthesis Hub

You are likely here because the thiazole ring—a cornerstone of pharmacophores like Ritonavir and Dasatinib—is notoriously sensitive to steric and electronic perturbations. Controlling the regioselectivity between 2,4- , 2,5- , and 4,5-substituted isomers is not merely a preference; it is a structural necessity for structure-activity relationship (SAR) studies.

This guide moves beyond textbook definitions to address the causality of isomer formation. We treat synthesis as a debugging process: identify the logic gate (reaction step) that failed, and apply the correct patch (condition modification).

Module 1: De Novo Construction (The Hantzsch Strategy)

Core Concept: In de novo synthesis, regioselectivity is input-controlled . The position of the substituents is "hard-coded" by the structure of your


-haloketone and thioamide.
The Logic of Hantzsch Regiocontrol

The reaction proceeds via a nucleophilic attack of the sulfur (thioamide) on the


-carbon (haloketone). Therefore, the substituent at the 

-position of the ketone must end up at the C-5 position of the thiazole, and the ketone carbonyl carbon becomes C-4.
Visual Workflow: The Hantzsch Pathway

HantzschLogic Reactants Thioamide + α-Haloketone Attack S-Alkylation (Kinetic Step) Reactants->Attack Nu: Attack Intermediate Hydroxythiazoline Intermediate Attack->Intermediate Cyclization Dehydration Dehydration (-H₂O) Intermediate->Dehydration Acid/Heat Product Regiodefined Thiazole Dehydration->Product Aromatization

Figure 1: The linear progression of Hantzsch synthesis. Note that regiochemistry is locked at the "S-Alkylation" step.

Troubleshooting Ticket #001: "I'm seeing isomer scrambling."

User Report: "I attempted to synthesize a 2,4-disubstituted thiazole, but NMR suggests a mixture containing the 2,5-isomer or an imine byproduct."

Diagnosis: This is often a "false" isomerism caused by tautomeric equilibrium or


-halogen migration  before the reaction begins.
Potential Root CauseThe MechanismCorrective Protocol
Acidic Scrambling Strong acid catalysts can cause the intermediate hydroxythiazoline to revert or rearrange, particularly with N-substituted thioureas [1].Buffer the system. Use NaOAc or NaHCO₃ (1.0 eq) to neutralize HBr generated in situ. Avoid strong mineral acids (HCl) during reflux.
Halogen Migration In the starting material, the halogen can migrate between the

and

positions if the ketone is enolizable on both sides.
Kinetic Control. Prepare the

-bromoketone using NBS/TsOH at low temp (

) and use immediately. Do not store the intermediate.
Imine Tautomerism Formation of 2-imino-2,3-dihydrothiazole instead of the aromatic 2-aminothiazole.Thermodynamic Push. Increase reaction temperature to force dehydration. If persistent, treat crude with Ac₂O/Pyridine to trap the amino form.

Module 2: Post-Synthetic Functionalization (C-H Activation)

Core Concept: When modifying an existing thiazole core, regioselectivity is catalyst-controlled .[1][2] The thiazole ring has distinct electronic signatures at C2 and C5 that can be exploited.

  • C2 (The Acidic Site): pKa ~29. Susceptible to deprotonation-metalation (CMD mechanism).

  • C5 (The Electrophilic Site): Electron-rich. Susceptible to Electrophilic Aromatic Substitution (EAS) or specific Pd-activation.

The "Regio-Switch" Protocol

You can direct arylation to C2 or C5 on the same substrate by swapping the base and ligand.

Visual Workflow: C-H Activation Logic

CH_Activation cluster_C2 Target: C2-Arylation cluster_C5 Target: C5-Arylation Substrate Unsubstituted Thiazole C2_Cond Condition A: Pd(OAc)₂ / PPh₃ Base: NaOtBu Substrate->C2_Cond Acidity Driven C5_Cond Condition B: Pd(OAc)₂ / Bathophenanthroline Base: K₃PO₄ Substrate->C5_Cond Steric/Ligand Control C2_Mech Mechanism: Concerted Metalation- Deprotonation (CMD) C2_Cond->C2_Mech C2_Prod 2-Arylthiazole C2_Mech->C2_Prod C5_Mech Mechanism: Electrophilic Palladation / Bimetallic Pathway C5_Cond->C5_Mech C5_Prod 5-Arylthiazole C5_Mech->C5_Prod

Figure 2: Divergent synthesis pathways for thiazole functionalization. Note that C5 arylation usually requires blocking C2 or using specific bidentate ligands to override the natural C2 preference [2, 3].

Troubleshooting Ticket #002: "I cannot get C5 selectivity; C2 is reacting."

User Report: "I am trying to arylate at C5 using a Pd-catalyst, but I keep getting C2-arylation or mixtures."

Corrective Protocol:

  • Block C2: If your synthetic route allows, install a silyl group (TMS) at C2. It can be removed later with TBAF.

  • Ligand Switch: Switch to 1,10-phenanthroline or bathophenanthroline . These ligands are bulky and electron-rich, favoring the C5 pathway which often involves a bimetallic transition state that is sterically demanding at C2 [3].

  • Solvent Effect: Use DMA or DMF . High polarity stabilizes the charged intermediates often found in the C5 activation pathway.

Module 3: Experimental Data & Comparison

When choosing a strategy, consult the efficiency matrix below.

Table 1: Strategic Comparison for Thiazole Isomer Synthesis

StrategyTarget IsomerKey ReagentsRegio-FidelityPrimary Failure Mode
Hantzsch 2,4-disubstituted

-haloketone + Thioamide
High (>95%)Halogen migration in starting material.
Cook-Heilbron 2,4- or 4,5-

-aminonitrile + CS₂
ModerateLow yields due to polymerization.
C-H Activation (A) 2-substitutedPd/PPh₃/NaOtBuHighHomocoupling of aryl halide.
C-H Activation (B) 5-substitutedPd/Bphen/K₃PO₄Moderate (requires optimization)C2/C5 mixtures if C2 is open.

Frequently Asked Questions (FAQ)

Q: How do I separate 2,4- and 2,5-regioisomers if a mixture forms? A: These isomers often have distinct dipole moments.

  • TLC: Use a solvent system with a small amount of Acetone (e.g., Hexane:Acetone 9:1). The nitrogen lone pair availability differs, affecting interaction with silica.

  • NMR: Look at the aromatic proton. The C5-H (in 2,4-isomers) typically appears as a singlet around 6.9–7.2 ppm . The C4-H (in 2,5-isomers) is more deshielded, appearing around 7.5–7.8 ppm due to the adjacent nitrogen.

Q: My Hantzsch product is an oil that won't crystallize. Is it impure? A: Not necessarily. Alkyl-substituted thiazoles are often oils.

  • Tip: Convert it to the HCl salt or Picrate salt . Dissolve the oil in ether and bubble dry HCl gas (or add HCl in dioxane). The salt is usually a stable, crystalline solid that confirms the regioisomer via melting point.

Q: Can I use microwave irradiation? A: Yes. Hantzsch synthesis is ideal for microwave (MW) acceleration.

  • Protocol: Ethanol,

    
    , 10-20 mins. MW irradiation often suppresses the side reactions (dimerization) seen in prolonged thermal reflux.
    

References

  • Bramley, S. E., et al. (1987).[3] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639-643.[3] Link

  • Yamaguchi, J., et al. (2015). "Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles." The Journal of Organic Chemistry, 80(24), 12379–12384. Link

  • Liu, X. W., et al. (2013). "Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions." Organic Letters, 15(22), 5774–5777. Link

  • Wünsch, B., et al. (2017). "Microwave-assisted regioselective direct C–H arylation of thiazole derivatives." MedChemComm, 8, 1235-1240. Link

Sources

Validation & Comparative

Technical Guide: Structure-Activity Relationship (SAR) of Pyridylthiazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridylthiazole scaffold represents a privileged structure in medicinal chemistry, particularly for kinase inhibition (EGFR, c-Met, p38 MAPK) and antimicrobial therapeutics. Unlike its all-carbon bioisostere (phenylthiazole), the pyridylthiazole moiety introduces a critical endocyclic nitrogen atom. This addition significantly alters physicochemical properties—specifically lowering LogP (enhancing water solubility) and providing a specific hydrogen-bond acceptor site crucial for interacting with the "hinge region" of ATP-binding pockets in kinases.

This guide objectively compares pyridylthiazole analogs against phenylthiazoles and standard clinical inhibitors (e.g., Erlotinib, Sorafenib), providing experimental workflows and SAR insights to accelerate lead optimization.

Chemical Architecture & Rational Design

The core advantage of the pyridylthiazole scaffold lies in its ability to balance lipophilicity with polar interactions.

  • The Thiazole Core: Acts as a rigid linker that orients substituents into specific hydrophobic pockets (e.g., the specificity pocket of kinases).

  • The Pyridine Ring: Functions as a bioisostere of the phenyl ring but with a calculated LogP (cLogP) reduction of approximately 1.0–1.5 units, addressing the common "molecular obesity" (high lipophilicity) failure mode in drug discovery.

Pharmacophore Visualization (Binding Mode)

The following diagram illustrates the mechanistic rationale for using a pyridylthiazole scaffold in kinase inhibition, specifically highlighting the H-bond acceptor role of the pyridine nitrogen.

G ATP_Pocket ATP Binding Pocket (Kinase) Hinge_Region Hinge Region (Met793/Gln791) Scaffold Pyridylthiazole Scaffold Pyridine_N Pyridine Nitrogen (N) Scaffold->Pyridine_N Contains Thiazole_S Thiazole Sulfur (S) Scaffold->Thiazole_S Contains Hydrophobic_Pocket Hydrophobic Back Pocket Scaffold->Hydrophobic_Pocket Orients R-Groups Pyridine_N->Hinge_Region H-Bond Acceptor (Critical) Thiazole_S->ATP_Pocket Van der Waals Contact

Figure 1: Pharmacophore mapping of Pyridylthiazole in a generic Kinase ATP-binding pocket. The Pyridine N acts as a critical H-bond acceptor.

Comparative Performance Analysis

The following table synthesizes representative SAR trends observed in EGFR and c-Met kinase inhibition studies. Data is normalized to illustrate the "Pyridine Effect" compared to phenyl analogs and clinical standards.

Table 1: Pyridylthiazole vs. Alternatives (Representative Data)
FeaturePyridylthiazole Analog (Target)Phenylthiazole Analog (Alternative 1)Erlotinib (Clinical Standard)
Core Structure 2-(Pyridin-4-yl)thiazole2-PhenylthiazoleQuinazoline
EGFR IC50 (nM) 32.5 ± 2.2 1114.2 ± 0.425.0 ± 1.5
cLogP (Solubility) ~2.8 (Moderate)~4.1 (Poor)3.3
Metabolic Stability High (Pyridine reduces oxidation)Low (Phenyl prone to hydroxylation)Moderate
H-Bond Capacity Acceptor (Pyridine N)None (Hydrophobic only)Acceptor/Donor
Cellular IC50 (MCF-7) 5.36 µM 2>10 µM~2.5 µM

Key Insight: While Phenylthiazoles (Alternative 1) often show reasonable enzymatic potency, they frequently fail in cellular assays due to poor solubility and membrane permeability issues related to high lipophilicity. The Pyridylthiazole maintains potency while significantly improving drug-like properties (DMPK).

Detailed SAR Insights

Based on aggregated data from recent medicinal chemistry studies 13, the following structural modifications drive activity:

Position 2 (The Pyridine Ring)[2][3][4][5][6]
  • 2-Pyridyl vs 3/4-Pyridyl: The position of the nitrogen is critical. 4-pyridyl derivatives often align best with the hinge region of kinases (e.g., c-Met, EGFR).

  • Substitution: Adding electron-withdrawing groups (e.g., -Cl, -F) to the pyridine ring can enhance metabolic stability by blocking oxidation sites, though it may reduce solubility.

Position 4 (The Thiazole Core)[3][6][7][8]
  • Aryl Substitution: A phenyl group at C4 is essential for occupying the hydrophobic pocket.

  • Electronic Effects: Electron-donating groups (e.g., -OCH3) on the C4-phenyl ring often improve potency against EGFR (IC50 ~32 nM) compared to unsubstituted analogs (IC50 ~145 nM) 1.

Position 5 (The "Tail")
  • Ester vs. Amide: Introduction of an ester or amide group at C5 allows for additional H-bonding interactions.

  • Hydrazone Linkers: For antimicrobial applications (e.g., M. tuberculosis), extending C5 with a hydrazone linker significantly boosts activity by engaging secondary binding pockets 3.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating steps (LC-MS confirmation).

A. Synthesis: Hantzsch Thiazole Cyclization

This is the industry-standard method for generating the pyridylthiazole core.

Workflow Diagram:

Synthesis Start Thioamide/Thiosemicarbazone Process Reflux (EtOH, 2-4h) Start->Process Reagent α-Haloketone (e.g., Phenacyl Bromide) Reagent->Process Validation LC-MS Check (M+H) Process->Validation Purification Recrystallization/Flash Chrom. Validation->Purification If Purity > 80% Final Pyridylthiazole Product Purification->Final

Figure 2: Modified Hantzsch Synthesis Workflow for Pyridylthiazoles.

Step-by-Step Protocol:

  • Reactants: Dissolve 1.0 equivalent of Pyridine-carbothioamide (or thiosemicarbazone derivative) in absolute ethanol.

  • Cyclization: Add 1.0 equivalent of the appropriate

    
    -haloketone (e.g., 2-bromo-1-phenylethanone).
    
  • Catalysis: Add a catalytic amount of anhydrous sodium acetate (or triethylamine) to scavenge HBr.

  • Reaction: Reflux at 80°C for 2–4 hours.

  • Self-Validation: Monitor reaction progress via TLC (Hexane:EtOAc 7:3). Critical Check: Take an aliquot for LC-MS; look for the disappearance of the starting thioamide mass and appearance of the cyclized product mass (M+H).

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and purify via flash column chromatography.

B. Biological Assay: In Vitro Kinase Inhibition (EGFR)
  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Enzyme Mix: Incubate recombinant EGFR kinase (0.2 µg/mL) with test compounds for 15 minutes at room temperature in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2).

  • Activation: Initiate reaction by adding ATP (at Km concentration) and substrate (Poly Glu:Tyr).

  • Detection: Incubate for 60 minutes. Stop reaction using EDTA. Detect phosphorylation using a standard ADP-Glo™ or ELISA method.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism). Acceptance Criteria: Reference inhibitor (Erlotinib) must yield IC50 within 2-fold of historical mean.

References

  • Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Scientific Reports. (2022). 1

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. (2020). 2[3][1]

  • Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. Journal of Biomolecular Structure and Dynamics. (2022). 3

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Bioorganic Chemistry. (2021). 4

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.